

Cellular Targets of AG14361: A Technical Guide

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Compound of Interest		
Compound Name:	AG14361	
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Abstract

AG14361 is a potent, small-molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its mechanism of action revolves around the inhibition of DNA repair pathways, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities, such as deficiencies in the homologous recombination (HR) pathway. This document provides a comprehensive overview of the cellular targets of **AG14361**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. The primary therapeutic action of **AG14361** is not through direct cytotoxicity at low concentrations but through its ability to sensitize cancer cells to DNA-damaging agents and radiation, making it a significant agent in combination therapies.

Primary Cellular Target: PARP-1

The principal cellular target of **AG14361** is Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[1][2][3] **AG14361** binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.

Quantitative Data: Inhibition and Potency



The potency of **AG14361** against PARP-1 and its effect on various cancer cell lines have been quantified through numerous studies. The data below summarizes its inhibition constants (Ki), 50% inhibitory concentrations (IC50), and 50% growth inhibitory concentrations (GI50).

Table 1: AG14361 Inhibition Constants for PARP-1

Parameter	Value	Enzyme Source	Notes	Citation
Ki	< 5 nM	Not Specified	Potent inhibitor, at least 1000-fold more potent than benzamides.	[1][4][5][6][7]

| Ki | 6.3 nM | Human PARP-1 | - |[8] |

Table 2: AG14361 IC50 Values for PARP-1 Activity

Cell Line	Condition	IC50	Notes	Citation
SW620	Permeabilized Cells	29 nM	Measures direct inhibition of PARP-1 activity within the cell.	[5][8][9]

| SW620 | Intact Cells | 14 nM | Measures PARP-1 inhibition in a live-cell context. |[5][8][9] |

Table 3: **AG14361** GI50 Values in Cancer Cell Lines (Single Agent)



Cell Line	Cancer Type	GI50	Notes	Citation
A549	Lung	14 μΜ	Shows PARP-1 independent growth inhibition at higher concentrations	[5][9]
LoVo	Colorectal	11.2 μΜ	Shows PARP-1 independent growth inhibition at higher concentrations.	[5][9]
SW620	Colorectal	20 μΜ	Shows PARP-1 independent growth inhibition at higher concentrations.	[5][9]
92 J-wt-BRCA1	Breast	17 μΜ	-	[5][9]
92 J-sh-BRCA1	Breast	25 μΜ	-	[5][9]
PARP-1+/+ MEFs	Mouse Embryonic Fibroblast	66 μM	Demonstrates low cytotoxicity of AG14361 alone.	[8]

| PARP-1-/- MEFs | Mouse Embryonic Fibroblast | 65 μ M | Confirms PARP-1 independent growth inhibition at high concentrations. |[8] |

Table 4: AG14361-Mediated Chemosensitization



Cell Line	Sensitizing Agent	Effect	Measurement	Citation
PARP-1+/+ MEFs	Topotecan	> 3-fold sensitization	GI50 Reduction	[1][6]
K562	Camptothecin	2-fold sensitization	Cytotoxicity Increase	[1][6]
LoVo	Temozolomide	5.5-fold potentiation	GI50 Reduction	[10]
LoVo	Topotecan	1.6-fold potentiation	GI50 Reduction	[10]

| MMR-deficient cells | Temozolomide | 3.7–5.2-fold potentiation | Growth Inhibition |[4] |

Mechanism of Action and Cellular Consequences Inhibition of DNA Repair and Synthetic Lethality

AG14361's therapeutic potential stems from its ability to inhibit PARP-1's role in DNA repair. When SSBs are not repaired by the BER pathway due to PARP-1 inhibition, they can stall and collapse DNA replication forks during S-phase, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]

In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[2] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[3]

Caption: **AG14361** inhibits PARP-1 at SSBs, blocking BER and leading to DSB formation.

Caption: PARP inhibition is lethal to cancer cells with deficient HR DNA repair.



Sensitization to Chemotherapy and Radiation

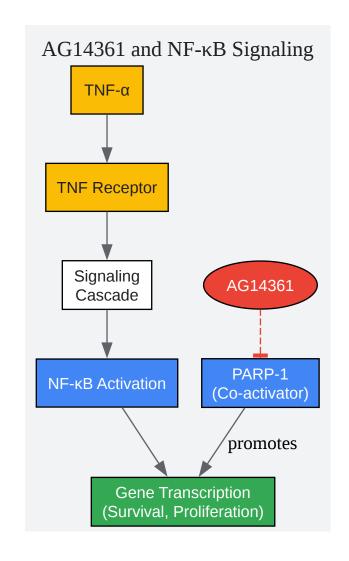
By preventing the repair of DNA damage, **AG14361** significantly enhances the efficacy of DNA-damaging agents.

- Topoisomerase I Poisons (e.g., Topotecan, Camptothecin): These drugs stabilize the
 topoisomerase-DNA complex, creating SSBs. AG14361 prevents the repair of these breaks,
 increasing the cytotoxic effect. The sensitization is not due to increased topoisomerase I
 activity but rather a 62% inhibition of DNA repair within 10 minutes after drug removal.[1][6]
- Alkylating Agents (e.g., Temozolomide): These agents cause DNA lesions that are repaired by the BER pathway. PARP inhibition by AG14361 blocks this repair, potentiating the drug's effect, especially in mismatch repair (MMR)-deficient cells.[8]
- Ionizing Radiation: Radiation induces a variety of DNA lesions, including SSBs. AG14361
 inhibits the repair of this damage, leading to radiosensitization.[4][10]

Modulation of NF-κB Signaling

Beyond DNA repair, PARP-1 is also known to function as a co-activator for several transcription factors, including NF-κB. Studies have shown that **AG14361** can suppress TNF-α-stimulated NF-κB activity.[7] By inhibiting PARP-1, **AG14361** can reduce the expression of pro-proliferative and anti-apoptotic genes that are dependent on NF-κB, potentially counteracting chemoresistance.[5][7]





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Caption: **AG14361** inhibits PARP-1, a co-activator for NF-kB gene transcription.

Key Experimental Protocols Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to measure drug-induced cytotoxicity and growth inhibition based on the measurement of cellular protein content.

- Objective: To determine the GI50 of AG14361 alone or in combination with a cytotoxic agent.
- Methodology:



- Cell Plating: Seed cells (e.g., LoVo, PARP-1+/+ MEFs) in 96-well plates at a predetermined optimal density and allow them to attach overnight.
- Drug Treatment: Add a range of concentrations of AG14361, the cytotoxic agent (e.g., topotecan), or a combination of both. Include vehicle-only (e.g., 1% DMSO) controls. A "time zero" plate is fixed immediately to represent the starting cell population.
- Incubation: Incubate the plates for the desired exposure time (e.g., 5 days for continuous exposure).[1]
- Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid
 (TCA) for 1 hour at 4°C.
- Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4%
 (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
- Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base (pH 10.5).
- o Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
- Analysis: Calculate the percentage of cell growth and plot it against drug concentration.
 The GI50 is determined as the concentration at which growth is inhibited by 50% relative to the control. The potentiation factor (PF50) is calculated as the ratio of the GI50 for the cytotoxic agent alone to the GI50 in combination with AG14361.[1]

Caption: Workflow for determining chemosensitization using the SRB assay.

PARP-1 Activity Assay in Intact Cells

This assay measures the ability of an inhibitor to block PARP-1 activity in live cells.

- Objective: To determine the IC50 of AG14361 for PARP-1 inhibition in intact cells.
- Methodology:
 - Cell Culture: Grow cells (e.g., SW620) to confluence.



- Inhibitor Pre-incubation: Treat cells with various concentrations of AG14361 for 1 hour.
- DNA Damage Induction: Induce DNA damage to activate PARP-1, for example, using a DNA alkylating agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
- Cell Permeabilization and Lysis: Permeabilize the cells using a hypotonic buffer containing a non-ionic detergent.
- PARP Activity Measurement: Measure the incorporation of radiolabeled NAD+ into acidprecipitable material (PAR polymer). This is typically done via scintillation counting.
- Analysis: Plot the percentage of PARP-1 inhibition against the concentration of AG14361.
 The IC50 is the concentration that causes 50% inhibition of PARP-1 activity.

Conclusion

AG14361 is a highly potent and specific inhibitor of PARP-1. Its primary cellular effect is the disruption of DNA single-strand break repair. This mechanism does not lead to significant single-agent cytotoxicity at therapeutic concentrations but results in powerful sensitization of cancer cells to a broad range of DNA-damaging chemotherapies and radiation. The efficacy of **AG14361** is most pronounced in tumors with underlying DNA repair defects, such as BRCA1/2 mutations, establishing a paradigm of synthetic lethality. Furthermore, its ability to modulate other PARP-1-dependent pathways, such as NF-κB signaling, may contribute to its overall anticancer effects. The quantitative data and experimental frameworks presented here underscore the targeted nature of **AG14361** and provide a basis for its continued investigation and development in oncology.

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